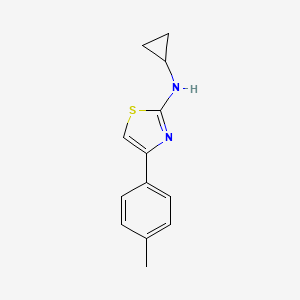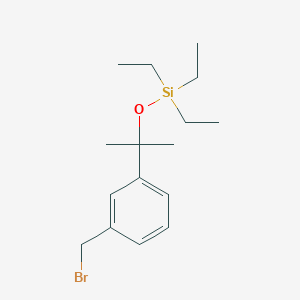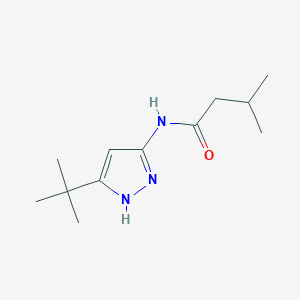
N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antidiabetic agent by inhibiting enzymes like alpha-amylase and alpha-glucosidase.
Agriculture: The compound can be used as a fungicide due to its ability to inhibit fungal growth.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism. This inhibition helps in managing blood glucose levels in diabetic patients . The compound may also interact with fungal cell membranes, disrupting their integrity and leading to fungal cell death .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)furan-2-carboxamide: This compound has a thiazole ring instead of a triazole ring and exhibits similar antimicrobial properties.
5-Furan-2yl [1,3,4]oxadiazole-2-thiol: This compound contains an oxadiazole ring and is used as a potential fungicide.
Uniqueness
N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is unique due to its specific triazole-furan structure, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes in carbohydrate metabolism and its potential as a fungicide make it a valuable compound in both medicinal and agricultural applications .
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
N-(1,2,4-triazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C7H6N4O2/c12-7(6-2-1-3-13-6)10-11-4-8-9-5-11/h1-5H,(H,10,12) |
InChI Key |
ZAWCFZRZIFCZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912535.png)








![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)


![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)

